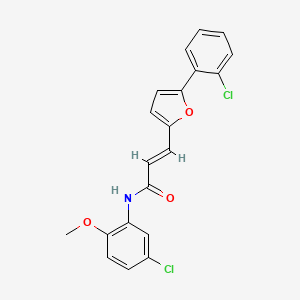![molecular formula C11H19NO2 B15074251 5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B15074251.png)
5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)bicyclo[322]nonane-1-carboxylic acid is a bicyclic compound with a unique structure that includes an aminomethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the multicomponent reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This method allows for the formation of the bicyclic structure in a single step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bicyclic structure provides rigidity and specificity in binding.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in the functional groups attached to the ring system.
Bicyclo[4.3.0]nonene nucleoside analogues: These compounds have a different ring size and are used in antiviral research.
Uniqueness
5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid is unique due to its specific combination of an aminomethyl group and a carboxylic acid group on a bicyclic structure. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c12-8-10-2-1-3-11(6-4-10,7-5-10)9(13)14/h1-8,12H2,(H,13,14) |
InChI Key |
FFCVDDHRQNGYIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(C1)(CC2)C(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


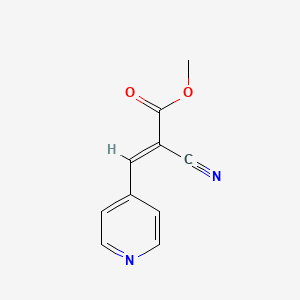
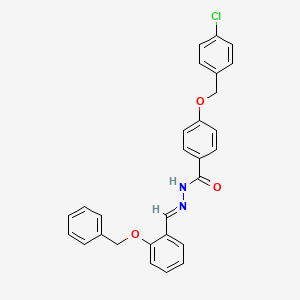
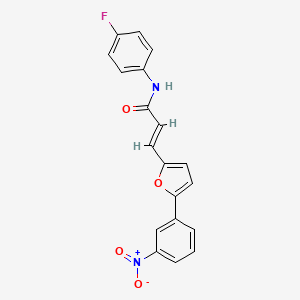
![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
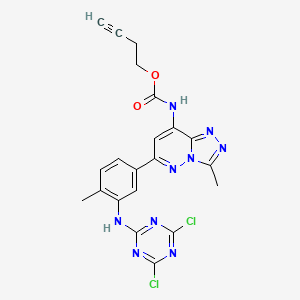
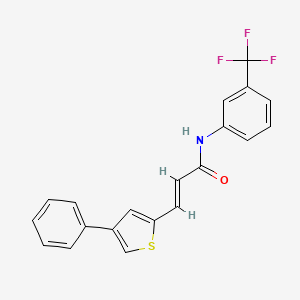
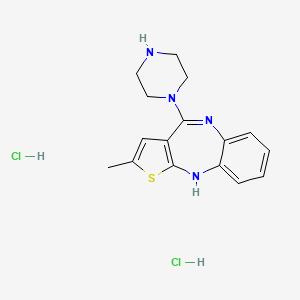

![cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
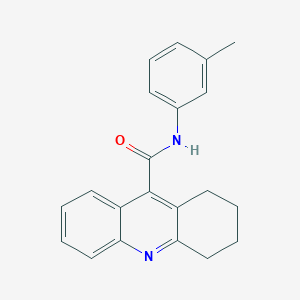
![Tert-butyl 2-[1,1'-biphenyl]-4-yl-2-oxoethylcarbamate](/img/structure/B15074247.png)

![(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide](/img/structure/B15074253.png)
